An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline (CAS: 93-50-5) for Advanced Research and Pharmaceutical Synthesis
An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline (CAS: 93-50-5) for Advanced Research and Pharmaceutical Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-methoxyaniline. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.
Introduction: A Key Building Block in Modern Chemistry
4-Chloro-2-methoxyaniline, also known by synonyms such as 4-Chloro-o-anisidine, is a highly functionalized aromatic amine. Its unique substitution pattern—featuring an electron-donating methoxy group, a deactivating but ortho-para directing chloro group, and a versatile amino group—makes it a valuable intermediate in organic synthesis. While it finds use in the dye and agrochemical industries, its most significant role in contemporary research is as a pivotal precursor in the development of novel pharmaceuticals, most notably as a building block for CXCR2 antagonists.[1][2][3][4] This guide will elucidate the core characteristics of this compound, providing the technical foundation necessary for its effective and safe utilization in a laboratory setting.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its required handling procedures. Understanding these characteristics is the first step toward successful application.
Core Physicochemical Properties
The properties of 4-Chloro-2-methoxyaniline are summarized in the table below. The methoxy and chloro groups impart specific electronic and steric effects that influence the reactivity of the amino group and the aromatic ring. The methoxy group, a strong activating group, and the amino group both direct electrophiles to the ortho and para positions, while the chloro group deactivates the ring but also directs ortho/para. This interplay of directing effects makes it a predictable substrate for further functionalization.
| Property | Value | Source(s) |
| CAS Number | 93-50-5 | [1][5][6] |
| Molecular Formula | C₇H₈ClNO | [1][5][6] |
| Molecular Weight | 157.60 g/mol | [1][5][6] |
| Appearance | Dark brown or off-white solid | [3] |
| Melting Point | 52°C | [3][4] |
| Boiling Point | 260°C at 760 mmHg | [6] |
| Density | 1.234 g/cm³ | [6] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light. | [3][5] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the material. For 4-Chloro-2-methoxyaniline, ¹H NMR is a primary tool for structural verification.
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¹H NMR Spectrum (300 MHz, CDCl₃) : δ 6.78 (m, 2H), 6.65 (d, 1H), 3.86 (s, 3H).[4]
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Expert Interpretation : The singlet at 3.86 ppm corresponds to the three protons of the methoxy (-OCH₃) group. The aromatic region shows two signals: a multiplet around 6.78 ppm integrating to two protons and a doublet at 6.65 ppm for one proton. This pattern is consistent with the three protons on the substituted benzene ring. This self-validating check is the first step any researcher should take upon receiving or synthesizing the compound.
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Part 2: Laboratory-Scale Synthesis
A common and efficient method for preparing 4-Chloro-2-methoxyaniline is through the reduction of its nitro precursor, 5-chloro-2-nitroanisole. The choice of a Béchamp reduction (using iron metal in an acidic medium) is a classic, cost-effective, and robust method that avoids the need for high-pressure hydrogenation equipment.
Workflow for Synthesis via Béchamp Reduction
Caption: Synthesis workflow for 4-Chloro-2-methoxyaniline.
Detailed Experimental Protocol
This protocol is a self-validating system; the progress is monitored by Thin Layer Chromatography (TLC), ensuring the reaction proceeds to completion before work-up, which prevents yield loss and simplifies purification.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, create a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water.[3]
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Activation : Heat the suspension to reflux and maintain for 15 minutes. This step activates the iron surface.
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Addition of Starting Material : Slowly add a solution of 5-chloro-2-nitroanisole (1.0 equivalent) in ethanol or add it directly if it is a low-melting solid. The addition should be portion-wise or dropwise to control the exothermic reaction.
-
Reaction Monitoring : Continue stirring under reflux. The progress of the reduction can be monitored by TLC by observing the disappearance of the starting material spot. The reaction is typically complete within 1.5 to 2 hours.[4]
-
Work-up : Once the reaction is complete, cool the mixture and neutralize it by the slow, dropwise addition of a 5% aqueous sodium bicarbonate solution until effervescence ceases.
-
Isolation : Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
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Purification : Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which appears as a dark oil or solid.[3] Further purification can be achieved via column chromatography if necessary.
Part 3: Core Applications in Drug Discovery
The true value of 4-Chloro-2-methoxyaniline for the target audience lies in its application as a strategic starting material for complex molecules with therapeutic potential.
Primary Application: Synthesis of CXCR2 Antagonists
The most prominent application of 4-Chloro-2-methoxyaniline is as a key intermediate in the synthesis of C-X-C chemokine receptor 2 (CXCR2) antagonists.[1][3]
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Mechanism & Therapeutic Relevance : CXCR2 is a receptor protein that, upon binding to its chemokine ligands (like IL-8), mediates the migration of neutrophils to sites of inflammation. Over-activation of this pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers. CXCR2 antagonists block this signaling, representing a promising therapeutic strategy. The chloro and methoxy substituents on the aniline are often crucial for fitting into the binding pocket of the target protein, highlighting the importance of this specific building block.
Caption: Role as a precursor in drug development.
Other Industrial Applications
Beyond pharmaceuticals, it serves as an intermediate in the production of:
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Azo Dyes : The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colorants.[2][5]
-
Agrochemicals and Fine Chemicals : Its reactive handles allow for its incorporation into various specialty molecules.[2]
Part 4: Safety, Handling, and Storage
Given its hazard profile, strict adherence to safety protocols is non-negotiable. The trustworthiness of any experimental result is predicated on a safe and controlled laboratory environment.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302 : Harmful if swallowed.[7][8]H315 : Causes skin irritation.[5][8]H317 : May cause an allergic skin reaction.[7][8]H319 : Causes serious eye irritation.[5][8]H335 : May cause respiratory irritation.[5][8] |
Expert Handling and Storage Protocols
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles. The compound is a skin irritant and potential sensitizer.[7]
-
Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage : Store in a tightly sealed container in a refrigerator (2-8°C).[5] The recommendation for an inert atmosphere (e.g., nitrogen or argon) is crucial because anilines are susceptible to air oxidation, which leads to discoloration and the formation of impurities that can complicate subsequent reactions.
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water. If swallowed, call a poison control center or doctor.[7]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. As a chlorinated aromatic compound, it must be disposed of as hazardous chemical waste.
Conclusion
4-Chloro-2-methoxyaniline (CAS: 93-50-5) is more than just a chemical on a shelf; it is an enabling tool for innovation in medicinal chemistry and material science. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a precursor to high-value molecules like CXCR2 antagonists make it an indispensable component of the modern chemist's toolbox. By understanding its characteristics and adhering to rigorous safety and handling protocols, researchers can confidently and effectively leverage this versatile intermediate to advance their scientific goals.
References
-
Safety data sheet - 4-Chloro-2-methoxyaniline. (n.d.). CPAChem. [Link]
- US Patent 5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.).
-
Benzenamine, 4-chloro-2-methoxy-. (n.d.). PubChem. [Link]
Sources
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- 4. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 5. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
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